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Compound of Interest

Compound Name: Calcium superphosphate

Cat. No.: B3423424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the crystal structure of calcium
superphosphate, with a primary focus on its principal crystalline component, monocalcium

phosphate monohydrate (Ca(H₂PO₄)₂·H₂O). The document details the crystallographic

parameters, experimental protocols for structural determination, and the logical workflows

involved in the analysis.

Introduction
Calcium superphosphate is a widely used fertilizer, and its efficacy and physical properties

are intrinsically linked to the atomic arrangement of its constituent crystalline phases. The

primary active component is monocalcium phosphate monohydrate (MCP-M). A thorough

understanding of its crystal structure is crucial for optimizing its production, formulation, and

performance in various applications, including agriculture and potentially as a biomaterial. The

structure has been primarily elucidated through X-ray and neutron diffraction techniques.

Crystal Structure of Monocalcium Phosphate
Monohydrate (Ca(H₂PO₄)₂·H₂O)
The crystal structure of monocalcium phosphate monohydrate has been determined to be

triclinic, belonging to the space group Pī.[1] The structure is characterized by sheets of CaPO₄,

which are analogous to those found in brushite (CaHPO₄·2H₂O) and gypsum.[1] These sheets
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are separated by phosphate ions and water molecules, with hydrogen bonding playing a critical

role in holding the layers together.[1] This layered arrangement accounts for the observed

tabular crystal habit of the material.[1]

Crystallographic Data
The unit cell parameters for Ca(H₂PO₄)₂·H₂O have been reported in several studies. The data

from key single-crystal X-ray diffraction analyses are summarized below for comparison.

Parameter
Maclennan & Beevers

(1956)[1]

Jones & Cruickshank (1961)

[2]

Crystal System Triclinic Triclinic

Space Group Pī Pī

a (Å) 5.61 ± 0.01 -

b (Å) 11.89 ± 0.02 -

c (Å) 6.46 ± 0.01 -

α (°) 98.6 -

β (°) 118.0 -

γ (°) 83.38 -

Z (molecules/cell) 2 -

Calculated Density (g/cm³) 2.23 -

Observed Density (g/cm³) 2.22 -

R-factor (final)
R(0kl) = 0.214, R(hk0) = 0.230,

R(h0l) = 0.287
0.164 (over 341 reflections)

Note: Jones and Cruickshank (1961) refined the atomic positions from the earlier study but did

not report new unit cell dimensions in the provided abstract.
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The determination of the crystal structure of calcium phosphates relies heavily on diffraction

methods. The primary techniques employed are single-crystal X-ray diffraction, powder X-ray

diffraction (often coupled with Rietveld refinement), and neutron diffraction.

Single-Crystal X-ray Diffraction
This technique provides the most precise information about the atomic arrangement within a

single crystal.

Methodology:

Crystal Selection: A suitable single crystal of Ca(H₂PO₄)₂·H₂O is selected. A lath-shaped

fragment, for example, with dimensions of 0.7 × 0.2 × 0.1 mm, has been used historically.[1]

Mounting: The crystal is mounted on a goniometer head.

Data Collection:

Instrumentation: A Weissenberg camera or a modern diffractometer is used.[1]

X-ray Source: Copper Kα radiation (λ ≈ 1.54 Å) is a common choice.[1]

Procedure: Oscillation and Weissenberg photographs are taken about the principal axes of

the crystal to map the reciprocal lattice.[1]

Data Processing:

The intensities of the diffraction spots are measured.

These intensities are used to calculate the structure factors.

Structure Solution and Refinement:

The processed data is used to generate an electron density map of the unit cell (e.g.,

through Patterson or direct methods).

Atomic positions are determined from the electron density map.
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The structural model is then refined using least-squares methods to minimize the

difference between observed and calculated structure factors, expressed by the R-factor.

[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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